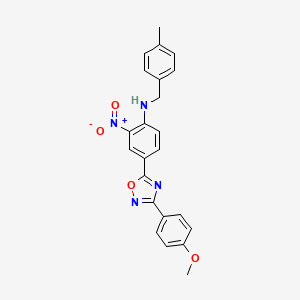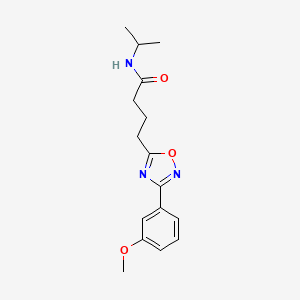
morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives and has shown promising results in various studies.
作用机制
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone works by binding to the Aβ aggregates and inhibiting their formation. The compound has a high binding affinity for the Aβ aggregates, which allows for their detection in vitro and in vivo. In photodynamic therapy, the compound works by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone has been shown to have low toxicity and good biocompatibility in various studies. The compound has also been found to have antioxidant properties and can protect cells from oxidative stress. Additionally, the compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is its high binding affinity for Aβ aggregates, which makes it a valuable tool for the detection and study of Alzheimer's disease. The compound also has low toxicity and good biocompatibility, which makes it suitable for use in various in vitro and in vivo experiments. However, one of the limitations of the compound is its relatively low yield, which can make it expensive to produce in large quantities.
未来方向
There are several future directions for the use of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone in scientific research. One potential direction is the development of new fluorescent probes based on the compound for the detection of other protein aggregates associated with various diseases. Another direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Additionally, the compound could be further studied for its potential use in other applications, such as in the treatment of neurodegenerative diseases or as a tool for studying protein-protein interactions.
In conclusion, morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is a promising compound that has shown significant potential in various scientific research applications. Its high binding affinity for Aβ aggregates makes it a valuable tool for the detection and study of Alzheimer's disease, and its low toxicity and good biocompatibility make it suitable for use in various in vitro and in vivo experiments. With further research and development, the compound could have even more applications in the future.
合成方法
The synthesis of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-aminobenzophenone in the presence of morpholine and acetic anhydride. The reaction takes place under reflux conditions for several hours, followed by purification through column chromatography. The yield of the compound is usually around 60-70%.
科学研究应用
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone has been extensively studied for its potential use in various scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are associated with Alzheimer's disease. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
morpholin-4-yl-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-27-17-12-14(13-18(28-2)19(17)29-3)20-23-21(31-24-20)15-6-4-5-7-16(15)22(26)25-8-10-30-11-9-25/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXGELJVZHWENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)





![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)


